N-(2-((Methylamino)carbonyl)benzoyl) amlodipine

Catalog No.
S518685
CAS No.
721958-72-1
M.F
C29H32ClN3O7
M. Wt
570 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-((Methylamino)carbonyl)benzoyl) amlodipine

CAS Number

721958-72-1

Product Name

N-(2-((Methylamino)carbonyl)benzoyl) amlodipine

IUPAC Name

5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2-methyl-6-[2-[[2-(methylcarbamoyl)benzoyl]amino]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C29H32ClN3O7

Molecular Weight

570 g/mol

InChI

InChI=1S/C29H32ClN3O7/c1-5-40-29(37)25-22(16-39-15-14-32-27(35)19-11-7-6-10-18(19)26(34)31-3)33-17(2)23(28(36)38-4)24(25)20-12-8-9-13-21(20)30/h6-13,24,33H,5,14-16H2,1-4H3,(H,31,34)(H,32,35)

InChI Key

SNNCONCKJDOFKX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)NC

Solubility

Soluble in DMSO

Synonyms

Amlodipine besilate impurity B; Amlodipine EP Impurity B

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)NC

Description

The exact mass of the compound N-(2-((Methylamino)carbonyl)benzoyl) amlodipine is 569.1929 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Reference Standard

    This compound may be used as a reference standard in research involving amlodipine or its metabolites. Reference standards are used to ensure the accuracy and consistency of analytical techniques employed to identify and quantify other chemicals. [, ]

  • Potential Metabolite of Amlodipine

N-(2-((Methylamino)carbonyl)benzoyl) amlodipine is a chemical compound with the molecular formula C29H32ClN3O7 and a molecular weight of approximately 570.033 g/mol. This compound is primarily recognized as an impurity associated with amlodipine besilate, a widely used medication for treating hypertension and angina. The structure of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine features a benzoyl group linked to a methylamino carbonyl moiety, contributing to its unique chemical properties and biological activities .

Typical of amides and esters, including hydrolysis, amidation, and acylation. The presence of the methylamino group allows it to engage in nucleophilic substitutions, while the carbonyl group can undergo reduction or condensation reactions under appropriate conditions. These reactions are crucial for understanding its stability and reactivity in pharmaceutical formulations .

Synthesis of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine typically involves multi-step organic synthesis techniques. One common approach includes:

  • Formation of the Benzoyl Group: Reacting benzoic acid derivatives with acyl chlorides or anhydrides.
  • Introduction of Methylamino Group: Using methylamine in a nucleophilic substitution reaction on the carbonyl compound.
  • Coupling with Amlodipine: The final step often involves coupling the modified benzoyl compound with amlodipine through standard peptide coupling methods.

These methods ensure the desired structural integrity and purity of the final product .

N-(2-((Methylamino)carbonyl)benzoyl) amlodipine is primarily recognized for its role as an impurity in pharmaceutical formulations of amlodipine besilate. It serves as a reference standard in quality control processes to ensure the safety and efficacy of medications containing amlodipine. Additionally, understanding its properties aids in regulatory assessments and stability studies .

N-(2-((Methylamino)carbonyl)benzoyl) amlodipine shares structural similarities with several other compounds related to calcium channel blockers and benzoyl derivatives. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
AmlodipineC20H25ClN2O5SPrimary drug for hypertension; calcium channel blocker
N-(2-(Amino)benzoyl) amlodipineC21H26ClN3O4Contains amino group; different biological activity
N-(2-((Ethylamino)carbonyl)benzoyl)C29H34ClN3O7Ethyl instead of methyl; altered pharmacokinetics
N-(4-(Chlorobenzoyl)-amlodipineC29H32ClN3O7Different substitution pattern; potential for varied effects

N-(2-((Methylamino)carbonyl)benzoyl) amlodipine's unique structure allows it to be specifically identified as an impurity, which is crucial for quality assurance in pharmaceutical applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Exact Mass

569.1929

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-(2-((methylamino)carbonyl)benzoyl) amlodipine

Dates

Modify: 2023-08-15
1: Hanon O, Caillard L, Chaussade E, Hernandorena I, Boully C. Blood pressure-lowering efficacy of indapamide SR/amlodipine combination in older patients with hypertension: A post hoc analysis of the NESTOR trial (Natrilix SR vs Enalapril in Hypertensive Type 2 Diabetics With Microalbuminuria). J Clin Hypertens (Greenwich). 2017 Oct;19(10):965-972. doi: 10.1111/jch.13053. Epub 2017 Jul 18. PubMed PMID: 28721700.
2: Shirley M, McCormack PL. Perindopril/amlodipine (Prestalia(®)): a review in hypertension. Am J Cardiovasc Drugs. 2015 Oct;15(5):363-70. doi: 10.1007/s40256-015-0144-1. Review. PubMed PMID: 26341621.
3: Son H, Lee D, Lim LA, Jang SB, Roh H, Park K. Development of a pharmacokinetic interaction model for co-administration of simvastatin and amlodipine. Drug Metab Pharmacokinet. 2014;29(2):120-8. Epub 2013 Aug 20. PubMed PMID: 23965645.
4: Rakugi H, Ogihara T, Miyata Y, Sasai K, Totsuka N. Evaluation of the efficacy and tolerability of combination therapy with candesartan cilexetil and amlodipine besilate compared with candesartan cilexetil monotherapy and amlodipine besilate monotherapy in Japanese patients with mild-to-moderate essential hypertension: a multicenter, 12-week, randomized, double-blind, placebo-controlled, parallel-group study. Clin Ther. 2012 Apr;34(4):838-48. doi: 10.1016/j.clinthera.2012.02.015. Epub 2012 Mar 21. PubMed PMID: 22440192.

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